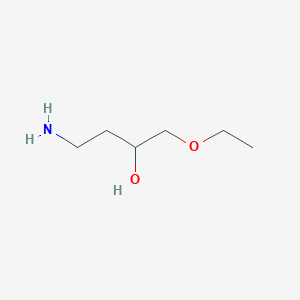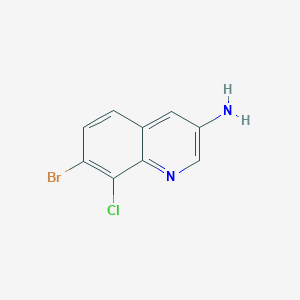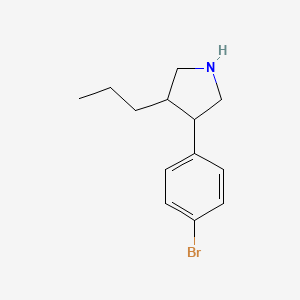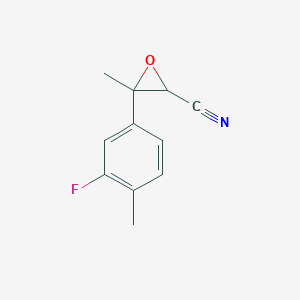amine](/img/structure/B13193828.png)
[1-(3,4-Dimethylphenyl)ethyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, featuring a dimethylphenyl group and a methoxyethyl group attached to the amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenethylamine with 2-methoxyethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of 1-(3,4-Dimethylphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially forming secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or ethers.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Neurotransmitter Research: As a derivative of phenethylamine, it may be studied for its potential effects on neurotransmitter systems.
Medicine:
Pharmaceutical Development: The compound can be explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
Material Science: It can be used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially modulating their activity.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the dimethyl and methoxyethyl groups.
3,4-Dimethylphenethylamine: Similar structure but without the methoxyethyl group.
2-Methoxyethylamine: Lacks the aromatic ring and dimethyl groups.
Uniqueness:
Structural Features: The presence of both dimethylphenyl and methoxyethyl groups provides unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the combination of these groups, making it distinct from its analogs.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-13(9-11(10)2)12(3)14-7-8-15-4/h5-6,9,12,14H,7-8H2,1-4H3 |
InChI Key |
FRQVLSAZNGJQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)



![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)

![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)






